2-Isothiocyanatofluorene
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Overview
Description
2-Isothiocyanatofluorene is an organic compound with the molecular formula C14H9NS It is a derivative of fluorene, where an isothiocyanate group is attached to the fluorene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isothiocyanatofluorene can be synthesized through several methods. One common approach involves the reaction of fluorene with thiophosgene or its derivatives. This reaction typically requires a base such as pyridine to facilitate the formation of the isothiocyanate group. Another method involves the use of carbon disulfide and a primary amine to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The choice of solvent and reaction conditions is crucial to ensure high yield and purity. Solvents such as dichloromethane or toluene are commonly used, and the reactions are typically carried out under controlled temperatures to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanatofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines or alcohols are employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thioureas and other substituted derivatives.
Scientific Research Applications
2-Isothiocyanatofluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-isothiocyanatofluorene involves its ability to react with nucleophilic sites on biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of protein function. This reactivity makes it useful in studying protein interactions and enzyme inhibition .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Comparison: 2-Isothiocyanatofluorene is unique due to its fluorene backbone, which imparts distinct chemical properties compared to other isothiocyanates. The fluorene structure provides rigidity and planarity, which can influence the compound’s reactivity and interaction with biological molecules. In contrast, other isothiocyanates like phenyl isothiocyanate and benzyl isothiocyanate have more flexible structures, leading to different reactivity profiles and applications .
Properties
IUPAC Name |
2-isothiocyanato-9H-fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NS/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBQVOKVPNPBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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